Mth-DL-glutamine
Description
Contextualization within Amino Acid Biochemistry
DL-Glutamine is a racemic mixture of D- and L-glutamine, both of which are α-amino acids. Glutamine itself is classified as a charge-neutral, polar amino acid. wikipedia.orgsmolecule.comnih.gov It is considered non-essential in humans, meaning the body can typically synthesize sufficient amounts. However, under certain physiological stress conditions, such as severe illness, trauma, or intense physical exercise, glutamine can become conditionally essential, as the body's demand may exceed its production capacity. wikipedia.orgnih.govcodeage.com
The biosynthesis of glutamine primarily occurs through the enzyme glutamine synthetase (GS), which catalyzes the condensation of glutamate (B1630785) and ammonia (B1221849), consuming one molecule of ATP. wikipedia.orgnih.govbosterbio.comcreative-proteomics.comnih.govmdpi.comnewworldencyclopedia.org Glutamine is the most abundant free amino acid in the human body, with skeletal muscles serving as the most quantitatively relevant site for its storage, synthesis, and release. wikipedia.orgnih.gov This widespread presence underscores its fundamental importance in intermediary metabolism, interorgan nitrogen exchange via ammonia transport, and the maintenance of pH homeostasis. wikipedia.orgsmolecule.comnih.govcreative-proteomics.comnewworldencyclopedia.orgnews-medical.netnih.govcambridge.org
Beyond its role as a building block for proteins, glutamine acts as a crucial nitrogen donor for the synthesis of various essential biomolecules, including nucleotides (purines and pyrimidines), amino sugars, and other non-essential amino acids. wikipedia.orgsmolecule.comnih.govcreative-proteomics.commdpi.comnewworldencyclopedia.orgnih.govthermofisher.comdrugbank.com Additionally, glutamine serves as a significant carbon source, contributing to cellular energy production by refilling the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govnews-medical.netcambridge.orgthermofisher.comembopress.orgscielo.br
Overview of Stereoisomeric Forms and Research Significance
Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as enantiomers: the L-form and the D-form. britannica.com In biological systems, particularly in mammalian proteins, L-amino acids are almost exclusively found and are the forms encoded by the standard genetic code for protein synthesis. newworldencyclopedia.orgbritannica.com
L-Glutamine: This is the biologically active and predominant stereoisomer found in nature. smolecule.comthermofisher.com L-Glutamine is indispensable for numerous cellular functions, including:
Protein and Nucleotide Synthesis: It serves as a key substrate for the biosynthesis of proteins and nucleotides, which are vital for cell growth, division, and repair. smolecule.comnewworldencyclopedia.orgthermofisher.comdrugbank.comscielo.br
Redox Balance: L-Glutamine is crucial for maintaining cellular redox balance, primarily by contributing to the synthesis of glutathione (B108866), a major antioxidant. newworldencyclopedia.orgthermofisher.comdrugbank.comembopress.org
Energy Source: Rapidly dividing cells, such as those in the immune system and intestinal epithelium, utilize L-glutamine as a primary energy source, often at rates comparable to or greater than glucose, especially under catabolic conditions. smolecule.comnih.govthermofisher.comdrugbank.comembopress.orgexamine.com
Gastrointestinal and Immune Health: L-Glutamine plays a major role in preserving the integrity of the gastrointestinal tract, supporting the gut lining, and enhancing immune cell function, including lymphocyte proliferation, macrophage phagocytosis, and cytokine production. smolecule.comnih.govnih.govcambridge.orgthermofisher.comdrugbank.comexamine.com
D-Glutamine: While less common in nature compared to its L-enantiomer, D-glutamine also possesses biological significance. acs.orgontosight.ai Its metabolic processes involve synthesis, degradation, and utilization in specific cellular functions. ontosight.ai In bacterial systems, D-glutamine is known to play a role in peptidoglycan synthesis, a critical component of the bacterial cell wall, influencing cell shape, division, and resistance to osmotic stress. ontosight.ai The synthesis of D-glutamine from D-glutamate can occur via glutamine synthetase, although this enzyme typically shows a preference for L-glutamate. Degradation of D-glutamine can be facilitated by enzymes like D-amino acid oxidase or certain glutaminases that are not strictly stereospecific. ontosight.ai Research into D-amino acid metabolism, including D-glutamine, is revealing new insights into protein and peptide degradation processes, with potential implications for understanding aging and various disease states. ontosight.ai
DL-Glutamine: As a racemic mixture, DL-Glutamine contains equal parts of both D- and L-stereoisomers. While L-glutamine is the biologically active form predominantly found in living systems, DL-Glutamine is often utilized in biochemical research and drug synthesis due to its availability and the specific properties of its components. smolecule.comscielo.br
Historical Perspective of Glutamine Research Trends
The recognition of glutamine as a biologically important molecule dates back to the late 19th century. Indirect evidence in 1873 suggested its role as a structural component of proteins. nih.govnih.gov Shortly thereafter, in 1883, German chemists Ernst Schulze and E. Bosshard successfully isolated abundant free glutamine from the juice of sugarbeets. nih.govcodeage.comnih.govbritannica.comacs.org
Despite these early discoveries, detailed understanding of glutamine's biological functions remained limited until the 1930s. A significant turning point occurred with the research conducted by Sir Hans Adolf Krebs, who, for the first time in scientific history, demonstrated that mammalian tissues possess the capacity to both hydrolyze and synthesize glutamine. nih.govbosterbio.comnih.gov This foundational work spurred further investigation into its metabolic roles. In the 1950s, studies by Eagle et al. highlighted the substantial utilization of glutamine by isolated fibroblasts in cell incubation media, often in quantities greater than other amino acids. nih.govnih.gov
However, comprehensive research into glutamine's physiological importance was initially hindered by its classification as a non-essential amino acid and the technical difficulties associated with accurately measuring its levels in plasma and tissues. nih.govnih.govexamine.com Over the past few decades, research interest in glutamine has significantly expanded. It has become a popular subject of study, particularly concerning its potential benefits in various clinical contexts, including recovery from burns, trauma, and injury, as well as mitigating certain side effects of cancer treatments. news-medical.netembopress.orgexamine.com Furthermore, its critical role in cancer cell metabolism has garnered considerable attention, leading to intensive research into glutamine's metabolic pathways in tumor growth and proliferation. creative-proteomics.commdpi.comembopress.org
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQCJWXEAEPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Metabolic Pathways and Intermediary Metabolism of Dl Glutamine
Glutaminolysis and its Central Role in Carbon and Nitrogen Flux
Glutaminolysis is a key metabolic pathway that catabolizes glutamine to produce energy and metabolic intermediates. nih.govmdpi.com This process is initiated by the uptake of glutamine into the cell, primarily through transporters like ASCT2/SLC1A5. cellsignal.combosterbio.com Once inside, particularly within the mitochondria, glutaminolysis begins, playing a pivotal role in supplying both carbon and nitrogen for various biosynthetic needs. nih.govembopress.org This pathway is not only crucial for energy production but also for maintaining redox balance and supporting the synthesis of macromolecules such as nucleotides and proteins. nih.gov The flux of mitochondrial enzymes involved in glutamine oxidation is often elevated in rapidly dividing cells. nih.gov
The first step in glutaminolysis involves the conversion of glutamine to glutamate (B1630785). This reaction is catalyzed by the enzyme glutaminase (B10826351) (GLS), which deaminates glutamine, yielding glutamate and ammonia (B1221849). cellsignal.combosterbio.com This conversion primarily occurs in the mitochondria. cellsignal.com
Following its formation, glutamate can be converted into the tricarboxylic acid (TCA) cycle intermediate, alpha-ketoglutarate (B1197944) (α-KG). cellsignal.combosterbio.com This conversion can occur through two main enzymatic routes:
Glutamate dehydrogenase (GDH): This enzyme catalyzes the oxidative deamination of glutamate to produce α-KG. cellsignal.combosterbio.com
Transaminases: Alanine or aspartate transaminases can also convert glutamate to α-KG, a process that involves the transfer of an amino group to an α-keto acid, thereby producing a new amino acid alongside α-KG. cellsignal.com
An alternative, though less emphasized, pathway for converting glutamine to α-KG is the glutaminase II pathway, which involves the enzymes glutamine transaminase and ω-amidase. nih.govfrontiersin.org
Glutamine is a major anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle that are extracted for biosynthetic purposes. pnas.orgx-mol.com The production of α-KG from glutamine directly feeds into the TCA cycle, which is essential for both energy production and the generation of precursors for biosynthesis. nih.govcellsignal.com In many rapidly proliferating cells, glutamine is the preferred source for replenishing the TCA cycle, contributing significantly to the pool of intermediates like oxaloacetate (OAA). pnas.orgpnas.org This anaplerotic function is crucial for sustaining mitochondrial activity, especially when cycle intermediates such as citrate (B86180) are withdrawn for the synthesis of fatty acids and other molecules. pnas.org
The key steps in glutamine-dependent anaplerosis are summarized in the table below:
| Step | Reaction | Key Enzyme(s) | Metabolic Significance |
|---|---|---|---|
| 1 | Glutamine → Glutamate + NH₄⁺ | Glutaminase (GLS) | Initiates glutamine catabolism. cellsignal.combosterbio.com |
| 2 | Glutamate → α-Ketoglutarate | Glutamate Dehydrogenase (GDH), Transaminases | Produces a key TCA cycle intermediate. cellsignal.combosterbio.com |
| 3 | α-Ketoglutarate enters TCA Cycle | TCA Cycle Enzymes | Replenishes cycle intermediates (anaplerosis) for energy and biosynthesis. nih.gov |
Glutamine and glucose metabolism are intricately linked, particularly in proliferating cells. imrpress.com While many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen, they still rely on mitochondrial respiration and, consequently, on glutamine. cellsignal.comfrontiersin.org Glutamine-derived α-KG sustains the TCA cycle, which is necessary to complement the energy and biosynthetic precursors not fully supplied by aerobic glycolysis. embopress.org For instance, at the point of citrate synthase in the TCA cycle, the majority of acetyl-CoA can be derived from glucose, while the majority of oxaloacetate is derived from glutamine. pnas.org
This metabolic interplay allows cells to efficiently use both glucose and glutamine as major sources of carbon and nitrogen to fuel the high demands of proliferation. pnas.orgpnas.org In situations of glucose deprivation, glutamine metabolism can become even more critical for cell survival by providing the necessary carbon influx into the TCA cycle. embopress.org Conversely, when glutamine availability is limited, some cells can increase their reliance on glucose-derived pyruvate (B1213749) for anaplerosis through the action of pyruvate carboxylase. pnas.org
Anaplerosis of the Tricarboxylic Acid (TCA) Cycle
Biosynthesis of Downstream Metabolites from DL-Glutamine
Beyond its role in central carbon metabolism, glutamine is a fundamental precursor for the biosynthesis of a wide array of essential molecules. nih.govmdpi.com It serves as a primary nitrogen donor for the synthesis of nucleotides and the antioxidant glutathione (B108866), highlighting its indispensable role in cell proliferation and survival. mdpi.com
Glutamine is an essential nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. nih.govembopress.orgiiarjournals.org
Purine Synthesis: The synthesis of the purine ring incorporates two nitrogen atoms directly from the amide group of glutamine. embopress.orgiiarjournals.org The enzyme glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase catalyzes a rate-limiting step in this pathway, using glutamine as a co-substrate. iiarjournals.org Another nitrogen from glutamine is required for the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP). embopress.org
Pyrimidine Synthesis: The synthesis of the pyrimidine ring also relies on glutamine as a nitrogen donor. iiarjournals.org The enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II uses glutamine's amide nitrogen to initiate the pathway, a step that is crucial for pyrimidine production. iiarjournals.org Furthermore, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) is catalyzed by CTP synthetase, which also requires glutamine as the amino donor. iiarjournals.org
The critical contributions of glutamine to nucleotide biosynthesis are summarized below:
| Nucleotide Type | Role of Glutamine | Key Enzyme(s) |
|---|---|---|
| Purines (Adenine, Guanine) | Donates two nitrogen atoms to the purine ring and the amino group of guanine. embopress.orgiiarjournals.org | Glutamine PRPP amidotransferase, GMP synthase |
| Pyrimidines (Cytosine, Uracil, Thymine) | Donates a nitrogen atom for the pyrimidine ring and the amino group for CTP synthesis. iiarjournals.org | Carbamoyl phosphate synthetase II, CTP synthetase |
Glutamine plays a crucial role in maintaining cellular redox balance through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant. cellsignal.comthermofisher.com GSH is a tripeptide composed of glutamate, cysteine, and glycine (B1666218). researchgate.net
The synthesis of GSH is a two-step process:
Glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. cambridge.org
Glutathione synthetase (GS) then adds a glycine molecule to gamma-glutamylcysteine to form GSH. embopress.org
Glutamine contributes to this pathway by providing the glutamate precursor. elifesciences.orgnih.gov Through glutaminolysis, glutamine is converted to glutamate, thereby supplying a key substrate for de novo GSH synthesis. cambridge.orgelifesciences.org Additionally, glutamate derived from glutamine can be exchanged for extracellular cystine via the xCT antiporter system. embopress.org Once inside the cell, cystine is reduced to cysteine, the second amino acid required for GSH synthesis. embopress.orgresearchgate.net By fueling GSH production, glutamine metabolism helps protect cells against oxidative stress. cellsignal.comfrontiersin.org
Non-Essential Amino Acid Synthesis (e.g., Asparagine, Proline, Arginine)
Glutamine plays a pivotal role as a precursor for the synthesis of several non-essential amino acids. embopress.orgwikipedia.org Its carbon and nitrogen atoms are utilized in various metabolic pathways to produce amino acids crucial for protein synthesis and other cellular functions. oaepublish.com
Asparagine Synthesis: The amide nitrogen of glutamine is essential for the synthesis of asparagine from aspartate, a reaction catalyzed by asparagine synthetase. embopress.orgnih.gov This process is vital for cellular functions, and in some contexts, asparagine can compensate for glutamine deprivation. oaepublish.com
Proline Synthesis: Glutamine is a key precursor for proline synthesis. nih.gov Glutamine is first converted to glutamate. embopress.orgatsjournals.org Glutamate is then converted to pyrroline-5-carboxylate (P5C) by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS). atsjournals.orgembopress.org P5C is subsequently reduced to proline by P5C reductases. atsjournals.orgembopress.org This pathway is particularly important in processes requiring high rates of collagen synthesis, as proline is a major constituent of collagen. atsjournals.orgfrontiersin.org In conditions like those induced by transforming growth factor-β (TGF-β), the demand for proline synthesis from glutamine increases to support collagen production. embopress.org
Arginine Synthesis: Glutamine is a significant precursor for the de novo synthesis of arginine in humans. nih.govtandfonline.com The metabolic pathway involves the conversion of glutamine to citrulline, which then serves as a direct precursor for arginine synthesis. nih.govphysiology.org Studies have shown that a substantial portion of the carbon and nitrogen for endogenous arginine synthesis originates from glutamine. tandfonline.comphysiology.org The kidneys play a crucial role in this process, taking up circulating citrulline and releasing arginine. nih.gov This pathway connects glutamine metabolism to the urea (B33335) cycle, where arginine is an intermediate. scielo.brportlandpress.com
Table 1: Role of Glutamine in Non-Essential Amino Acid Synthesis
| Amino Acid | Role of Glutamine | Key Enzymes | Metabolic Context |
| Asparagine | Donates amide nitrogen to aspartate | Asparagine Synthetase | General cellular function, compensation for glutamine deprivation embopress.orgoaepublish.comnih.gov |
| Proline | Precursor via glutamate and P5C | Δ1-pyrroline-5-carboxylate synthetase (P5CS), P5C Reductases | Collagen synthesis, response to growth factors (e.g., TGF-β) nih.govatsjournals.orgembopress.orgfrontiersin.org |
| Arginine | Precursor via citrulline | Enzymes of the citrulline-arginine pathway | De novo synthesis, urea cycle linkage nih.govtandfonline.comphysiology.orgscielo.brportlandpress.com |
Lipid Synthesis
Glutamine serves as a significant carbon source for the synthesis of lipids, including fatty acids and cholesterol. wikipedia.orgpnas.org This role is particularly pronounced in rapidly proliferating cells and under specific metabolic conditions like hypoxia. pnas.orgnih.gov
The pathway for fatty acid synthesis from glutamine can occur through two primary routes after its conversion to the citric acid cycle intermediate, α-ketoglutarate. nih.gov
Glutaminolysis: In this oxidative pathway, α-ketoglutarate proceeds through the citric acid cycle to produce citrate, which is then exported to the cytoplasm. nih.gov In the cytoplasm, ATP citrate lyase cleaves citrate to generate acetyl-CoA, the primary building block for fatty acid synthesis. researchgate.net
Reductive Carboxylation: This pathway runs in the reverse direction of the citric acid cycle. nih.gov α-ketoglutarate is converted to citrate via a reductive carboxylation step, a reaction often mediated by isocitrate dehydrogenase. nih.govresearchgate.net This pathway has been shown to be a major contributor to lipogenic acetyl-CoA from glutamine in certain cell types. nih.gov
Research has demonstrated that glutamine can contribute a substantial fraction of the carbon required for fatty acid synthesis. pnas.org For instance, in glioblastoma cells, glutamine metabolism provides the necessary NADPH for fatty acid synthesis. pnas.org Furthermore, studies in brown adipocytes have quantified that a significant portion of glutamine entering the citric acid cycle is directed towards lipid synthesis via reductive carboxylation. nih.gov In neuronal cells under hypoxic conditions, the incorporation of glutamine into lipids is dramatically increased, highlighting a specific adaptive pathway. nih.gov The synthesis of cholesterol is also dependent on glutamine, which acts as an anabolic switch linking precursor availability to lipid biosynthesis. nih.gov
Nitrogen and Carbon Donation Mechanisms
Glutamine is a versatile molecule that donates both nitrogen and carbon to a multitude of anabolic processes, making it essential for cell growth and proliferation. embopress.orgwikipedia.orgoaepublish.com
Nitrogen Donation: Glutamine possesses two nitrogen atoms: the α-nitrogen and the γ-nitrogen (amide nitrogen). oaepublish.com
γ-Nitrogen: The amide nitrogen is a crucial donor for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. embopress.orgiiarjournals.orgnih.gov Specifically, glutamine's γ-nitrogen is required for the formation of the purine ring and for the conversion of UTP to CTP in pyrimidine synthesis. oaepublish.comiiarjournals.org It is also used in the synthesis of other important molecules like NAD and glucosamine-6-phosphate. embopress.orgoaepublish.com
α-Nitrogen: The α-nitrogen can be transferred to other molecules via transamination reactions, contributing to the synthesis of other non-essential amino acids such as alanine, aspartate, and serine. embopress.orgoaepublish.com
Carbon Donation: Beyond its role as a nitrogen donor, glutamine is a significant source of carbon for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. embopress.org Glutamine is converted to glutamate, which is then metabolized to α-ketoglutarate, a key intermediate of the TCA cycle. bosterbio.com This influx of carbon is critical for both energy production (ATP) and for providing biosynthetic precursors for other macromolecules. embopress.orgpnas.org The carbon skeleton of glutamine can also be used for the synthesis of fatty acids and other amino acids. wikipedia.orgpnas.org
The deamidation of glutamine to glutamate by glutaminase enzymes is a key step that releases the amide nitrogen as free ammonia and provides the glutamate carbon skeleton for further metabolism. embopress.orgresearchgate.net Subsequently, glutamate can donate its α-amino group through transaminases to form other amino acids, converting its own carbon skeleton into α-ketoglutarate. researchgate.net
Table 2: Contribution of Glutamine to Biosynthesis
| Process | Glutamine's Contribution | Key Molecules Synthesized |
| Nitrogen Donation | Provides γ-nitrogen and α-nitrogen | Purines, Pyrimidines, Asparagine, NAD, Glucosamine-6-phosphate, Alanine, Serine embopress.orgoaepublish.comiiarjournals.orgnih.gov |
| Carbon Donation | Provides carbon skeleton to the TCA cycle (anaplerosis) | α-ketoglutarate, Citrate (for lipid synthesis), Precursors for non-essential amino acids embopress.orgwikipedia.orgpnas.orgbosterbio.com |
Acid-Base Balance Regulation via Glutamine Metabolism
Glutamine metabolism plays a critical role in the regulation of systemic acid-base balance, primarily through the function of the kidneys. wikipedia.orgscielo.brnih.gov During metabolic acidosis, a condition of increased acidity in the blood, the kidneys become the primary site of glutamine uptake and catabolism. nih.govannualreviews.org
The process begins with the uptake of glutamine by the cells of the proximal convoluted tubule in the kidney. annualreviews.org Inside the mitochondria of these cells, the enzyme glutaminase catalyzes the conversion of glutamine to glutamate and an ammonium (B1175870) ion (NH₄⁺). libretexts.org Further metabolism of glutamate by glutamate dehydrogenase produces another ammonium ion and α-ketoglutarate. annualreviews.orglibretexts.org
The key aspects of this regulatory mechanism are:
Ammonium Excretion: The generated ammonium ions are secreted into the renal tubules and excreted in the urine. nih.govannualreviews.org This excretion of a weak base facilitates the elimination of metabolic acids (protons) from the body, thereby helping to raise blood pH. libretexts.org
Bicarbonate Production: The metabolism of the remaining carbon skeleton (α-ketoglutarate) within the kidney cells results in the net production of bicarbonate ions (HCO₃⁻). libretexts.org This newly synthesized bicarbonate is then transported back into the bloodstream, where it acts as a buffer to neutralize excess acid and helps to restore normal blood pH. nih.gov
This adaptive response is sustained during chronic acidosis, in part, by the increased expression of the genes encoding key transport proteins and enzymes involved in glutamine metabolism within the kidney. nih.gov The enhanced renal extraction of glutamine during acidosis is balanced by increased release from muscle and liver and decreased utilization by the intestine. nih.gov Therefore, the inter-organ transport and metabolism of glutamine are central to the body's homeostatic response to acid-base disturbances. researchgate.netnih.govphysiology.org
Cellular and Molecular Mechanisms of Dl Glutamine Action
Regulation of Gene and Protein Expression
DL-glutamine's influence extends to the fundamental processes of gene and protein expression, employing both transcriptional and post-transcriptional control mechanisms. It also modulates key signaling pathways and impacts the expression of protective proteins like heat shock proteins.
Transcriptional and Post-Transcriptional Control
Glutamine and its metabolic products can directly and indirectly influence gene expression. researchgate.net The expression of glutamine synthetase, the enzyme responsible for glutamine synthesis, is regulated at both the transcriptional level by hormones and at the protein stability level by glutamine concentration itself. scielo.br For instance, during acute stress, glucocorticoids and glutamine depletion can rapidly increase muscle glutamine synthetase (GS) mRNA levels. scielo.br In the brain, glutamine supplementation has been shown to modify the expression of genes involved in its own metabolism, such as down-regulating glutaminase (B10826351) (gls) and up-regulating glutamine synthetase (glul) and certain glutamine transporters. nih.gov Furthermore, glutamine can increase the gene expression of enzymes like arginine-succinate synthase in intestinal cells. mdpi.com
Modulation of Signaling Pathways (e.g., mTOR, AMPK, MAPK, NF-κB, PI3K-Akt)
DL-glutamine is a critical regulator of several major signaling pathways that govern cell growth, metabolism, and inflammatory responses.
mTOR (mechanistic Target of Rapamycin): The mTOR pathway is a central regulator of cell growth and is highly responsive to amino acid availability, particularly glutamine. nih.govcellsignal.com Glutamine promotes the activation of mTORC1, a key complex in this pathway, which in turn stimulates protein synthesis and other anabolic processes. nih.govoup.comspandidos-publications.com This activation can be mediated by the influx and subsequent efflux of glutamine, which facilitates the entry of other amino acids like leucine, a potent mTORC1 activator. cellsignal.com In some cancer cells, glutamine metabolism, regulated by mTORC1, is crucial for their proliferation. frontiersin.org Conversely, glutamine deprivation can inhibit mTORC1 activity. nih.govnih.gov
AMPK (AMP-activated Protein Kinase): AMPK acts as a cellular energy sensor. Glutamine depletion can lead to the activation of the AMPK pathway, which often acts antagonistically to mTORC1, signaling a state of low energy. nih.govnih.gov Autophagy, a cellular recycling process, can be induced by treatments that activate AMPK and inhibit mTORC1. mdpi.com The LKB1-AMPK pathway is activated under metabolic stress, leading to the inhibition of mTORC1. researchgate.net
MAPK (Mitogen-Activated Protein Kinase): Glutamine is known to activate multiple MAPKs, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), which are crucial for intestinal cell proliferation. mdpi.com The p38 MAPK pathway is also influenced by glutamine, with evidence suggesting that glutamine can reduce p38 MAPK activity in certain stress conditions. researchgate.net In some contexts, glutamine's protective effects involve the inactivation of p38 and JNK through the induction of MAPK phosphatase-1 (MKP-1). aai.org
NF-κB (Nuclear Factor-kappa B): Glutamine has demonstrated anti-inflammatory properties by suppressing the activation of the NF-κB pathway. mdpi.comnih.gov This suppression can be associated with the increased expression of heat shock proteins. mdpi.com In lung epithelial cells, glutamine deprivation was shown to increase lipopolysaccharide (LPS)-induced NF-κB activation, an effect that was reversed by glutamine administration through the Akt/mTOR pathway. nih.gov Nutritional treatments containing glutamine have been shown to attenuate the activation of NF-κB p65 in muscle tissue. cambridge.org
PI3K-Akt: The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival. While this pathway is known to regulate glucose uptake, studies suggest that glutamine uptake is not directly controlled by PI3K/Akt signaling. pnas.org However, there is evidence that glutamine can activate the PI3K/Akt pathway to prevent apoptosis after intestinal injury. researchgate.net In some cancers, the PI3K/AKT/mTOR pathway is upregulated and can activate HIF-1α, a factor involved in metabolic reprogramming. mdpi.com Furthermore, glutamine-catalyzed feedback can activate the EGFR/PI3K/AKT pathway in certain cancer types. oup.com
Interactive Data Table: Glutamine's Influence on Major Signaling Pathways
| Signaling Pathway | General Function | Effect of Glutamine | Key Research Findings |
|---|---|---|---|
| mTOR | Cell growth, proliferation, protein synthesis | Activation | Glutamine promotes mTORC1 activation, crucial for intestinal cell proliferation and implicated in cancer cell growth. nih.govfrontiersin.orgmdpi.com |
| AMPK | Cellular energy sensing, metabolic stress response | Inhibition (indirectly) | Glutamine depletion activates AMPK. nih.govnih.gov |
| MAPK | Cell proliferation, differentiation, stress response | Modulation | Activates ERK1/2 and JNK1/2 in intestinal cells; can inhibit p38 and JNK in other contexts. mdpi.comresearchgate.netaai.org |
| NF-κB | Inflammation, immune response | Inhibition | Suppresses NF-κB activation, contributing to its anti-inflammatory effects. mdpi.comnih.govcambridge.org |
| PI3K-Akt | Cell survival, growth, proliferation | Activation | Can activate the PI3K-Akt pathway to prevent apoptosis, particularly after intestinal injury. researchgate.netoup.com |
Impact on Heat Shock Protein Expression
Glutamine plays a significant role in protecting cells from stress and injury by enhancing the expression of heat shock proteins (HSPs), particularly HSP70. mdpi.com This induction of HSPs is a key mechanism behind glutamine's cytoprotective effects. cambridge.org The enhanced expression of HSP70 is associated with increased resistance to apoptotic injury in gut epithelial cells. scielo.br Evidence suggests that glutamine's ability to induce HSP70 may be mediated through the hexosamine biosynthetic pathway. researchgate.net This heat shock response can also inhibit the activation of the pro-inflammatory NF-κB pathway. mdpi.com
Cell Proliferation and Cell Cycle Progression
Glutamine is essential for the growth and proliferation of rapidly dividing cells, including enterocytes and lymphocytes. nih.gov Its availability is a critical determinant for cells to proceed through the cell cycle. Glutamine depletion is associated with growth arrest and can induce a G0/G1 cell cycle arrest. oup.comnih.govnih.gov The enzymes involved in glutamine metabolism, such as glutaminase 1 (GLS1), are regulated in a cell-cycle-dependent manner, with levels increasing in late G1 phase to support the G1/S transition and S phase completion. pnas.org Glutamine's role in proliferation is also linked to its ability to augment the effects of growth factors like epidermal growth factor (EGF). mdpi.com
Anti-Apoptotic and Stress Response Mechanisms
Glutamine exhibits potent anti-apoptotic properties and is crucial for cellular survival under various stress conditions. mdpi.comnih.gov Glutamine deprivation can sensitize cells to apoptosis induced by stimuli like Fas ligand and heat shock. scielo.brmdpi.com The anti-apoptotic capacity of glutamine is attributed to several mechanisms:
Glutathione (B108866) Synthesis: As a precursor to glutamate (B1630785), glutamine is essential for the synthesis of glutathione (GSH), a major cellular antioxidant. mdpi.comnih.gov By maintaining the cellular redox balance, glutamine helps protect cells from oxidative stress-induced apoptosis. mdpi.comresearchgate.net
Signaling Pathway Modulation: Glutamine can suppress the activation of pro-apoptotic signaling pathways like JNK/SAPK. scielo.br
Induction of Autophagy: Under stressful conditions, glutamine can induce autophagy, a survival mechanism that allows cells to degrade and recycle cellular components. mdpi.comnih.gov This process is mediated by the inhibition of the mTOR and p38 MAP kinase pathways. nih.gov
Integrated Stress Response (ISR): In photoreceptor cells, glutamine catabolism is critical for suppressing the integrated stress response (ISR), and inhibiting the ISR can delay photoreceptor cell loss. elifesciences.org
Protein Synthesis and Degradation Pathways
Glutamine plays a dual role in regulating protein metabolism, promoting synthesis while inhibiting degradation. nih.govnhri.org.tw It stimulates protein synthesis in part through the activation of the mTOR signaling pathway. plos.org In hepatocytes, glutamine uptake can lead to reduced proteolysis, a process mediated by p38 MAPK signaling. mdpi.com In diabetic models, glutamine supplementation has been shown to stimulate the expression of key regulatory proteins in the protein synthesis pathway (like Akt and mTOR) and decrease the expression of those involved in protein degradation (such as MuRF-1 and MAFbx), thereby alleviating muscle atrophy. plos.org The regulation of protein synthesis is also tied to the cell cycle, with glutamine utilization increasing to support the production of macromolecules required for cell division. pnas.org
Interactive Data Table: Research Findings on Glutamine's Molecular Actions
| Cellular Process | Key Findings | References |
|---|---|---|
| Gene/Protein Expression | Modulates expression of glutamine synthetase, glutaminase, and other metabolic enzymes. | scielo.brnih.gov |
| Signaling Pathways | Activates mTOR and PI3K-Akt; inhibits NF-κB; modulates AMPK and MAPK pathways. | nih.govmdpi.comresearchgate.netaai.orgnih.govcambridge.orgresearchgate.net |
| Heat Shock Proteins | Induces expression of HSP70, providing cellular protection against stress and injury. | scielo.brmdpi.comcambridge.org |
| Cell Proliferation | Essential for cell cycle progression, particularly the G1/S transition. Depletion leads to growth arrest. | nih.govoup.comnih.govpnas.org |
| Anti-Apoptosis | Prevents apoptosis by supporting glutathione synthesis, suppressing pro-apoptotic signals, and inducing autophagy. | scielo.brmdpi.commdpi.comnih.govnih.gov |
| Protein Metabolism | Stimulates protein synthesis via mTOR and inhibits protein degradation pathways. | mdpi.comnih.govnhri.org.twplos.org |
Glutamine-Mediated Glycosylation of Proteins
Glutamine, a versatile and abundant amino acid, plays a pivotal role in the post-translational modification of proteins through glycosylation. This process, essential for a vast array of cellular functions, is intrinsically linked to cellular nutrient status, with glutamine acting as a key substrate. The primary mechanism through which glutamine mediates protein glycosylation is its role in the hexosamine biosynthetic pathway (HBP). nih.govmdpi.com This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce a critical sugar nucleotide, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org
The HBP begins with the glycolytic intermediate, fructose-6-phosphate. In the pathway's rate-limiting step, the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) transfers the amide group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate and glutamate. nih.govresearchgate.net This step is a crucial regulatory point, linking glutamine availability directly to the flux of the HBP. oup.com Following a series of enzymatic reactions involving acetyl-CoA and UTP, glucosamine-6-phosphate is converted into UDP-GlcNAc. nih.govoup.com
UDP-GlcNAc serves as the universal donor substrate for two major types of protein glycosylation:
O-GlcNAcylation: This is a dynamic and reversible modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. springermedizin.defrontiersin.org The reaction is catalyzed by O-GlcNAc transferase (OGT). nih.gov Because the level of UDP-GlcNAc is sensitive to the availability of nutrients like glucose and glutamine, O-GlcNAcylation functions as a nutrient-sensing mechanism that regulates protein activity, stability, and localization in response to the cell's metabolic state. frontiersin.orgfrontiersin.org
N-glycosylation: This process involves the attachment of a complex oligosaccharide chain to the nitrogen atom of asparagine residues within a specific amino acid sequence. frontiersin.org The synthesis of the initial oligosaccharide precursor also requires UDP-GlcNAc. frontiersin.org While O-GlcNAcylation is a regulatory modification, N-glycosylation is crucial for the proper folding, stability, and function of many membrane-bound and secreted proteins. Research has also identified less common instances of N-glycosylation directly at glutamine residues in some organisms like mycoplasmas. plos.org
By fueling the HBP, glutamine is essential for maintaining the cellular pool of UDP-GlcNAc, thereby directly influencing the glycosylation status of thousands of proteins. springermedizin.denih.gov This connection between glutamine metabolism and protein glycosylation is critical in various physiological and pathological processes, including immune cell activation, cancer progression, and cellular stress responses. springermedizin.denih.govmdpi.comduke.edu For instance, in rapidly proliferating cells like lymphocytes and cancer cells, the high demand for both glucose and glutamine contributes to an increased flux through the HBP, leading to elevated levels of protein O-GlcNAcylation. nih.govmdpi.com
Data Tables
The following tables provide detailed information on the key components and research findings related to glutamine-mediated protein glycosylation.
Table 1: Key Molecules in Glutamine-Mediated Glycosylation via the Hexosamine Biosynthetic Pathway (HBP)
| Molecule Type | Name | Role in Pathway | Relevant Findings |
| Substrate | DL-Glutamine | Donates the essential amide group for the first step of the HBP. nih.gov | A key substrate for the HBP, linking amino acid metabolism to glycosylation. duke.edu Glutamine deprivation suppresses de novo hexosamine biosynthesis. elifesciences.org |
| Substrate | Fructose-6-phosphate | The glycolytic intermediate that accepts the amide group from glutamine. frontiersin.org | Links glucose metabolism directly with the HBP. researchgate.net |
| Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Catalyzes the first and rate-limiting step of the HBP. oup.comnih.gov | Its activity is a major control point for the pathway's flux. oup.com Two isoforms, GFAT1 and GFAT2, exist. wikipedia.orgmdpi.com |
| Intermediate | Glucosamine-6-phosphate | The product of the GFAT-catalyzed reaction. nih.gov | A central intermediate that is subsequently acetylated and isomerized. oup.com |
| Enzyme | Glucosamine-phosphate N-acetyltransferase (GNA1/GNPNAT1) | Catalyzes the acetylation of glucosamine-6-phosphate using Acetyl-CoA. frontiersin.orgnih.gov | The second committed step in the HBP. frontiersin.org |
| Enzyme | O-GlcNAc transferase (OGT) | Transfers GlcNAc from UDP-GlcNAc to serine/threonine residues of target proteins. nih.govnih.gov | The sole enzyme responsible for adding the O-GlcNAc modification. nih.gov |
| End Product | Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) | The final product of the HBP; the activated sugar donor for glycosylation. mdpi.comfrontiersin.org | Its cellular concentration is a sensor of nutrient status (glucose, glutamine, acetyl-CoA, UTP). nih.govnih.gov |
Table 2: Detailed Research Findings on Glutamine-Mediated Glycosylation
| Research Area | Organism/Cell Type | Key Findings | Downstream Effect |
| T-Cell Activation | Human and Mouse T-lymphocytes | Sustained glucose and glutamine transport is required to fuel the HBP, increasing UDP-GlcNAc levels and protein O-GlcNAcylation upon immune activation. nih.gov | OGT-mediated O-GlcNAcylation is critical for T-cell clonal expansion, self-renewal, and malignant transformation. nih.gov |
| Cancer Progression | Pancreatic Cancer Cells | Glutamine fuels the HBP to promote O-GlcNAcylation and general protein glycosylation, including the biosynthesis of the tumor marker CA19-9. springermedizin.de | Increased glutamine-mediated glycosylation is positively correlated with aggressive clinical characteristics, including metastasis. springermedizin.de |
| Cellular Stress Response | Mouse Embryonic Fibroblasts | Glutamine enhances the expression of Heat Shock Protein 70 (HSP70) by increasing HBP activity. duke.edu | The mechanism involves the O-glycosylation of transcription factors HSF-1 and Sp1, which promotes their nuclear translocation and transcriptional activity, leading to cellular protection after heat stress. duke.edu |
| Leukemia Cell Metabolism | Human Leukemia Cells (HL-60, K-562) | The glutamine transporter ASCT2 is a glycoprotein. Glucose deprivation, which inhibits glycosylation, leads to its deglycosylation. oncotarget.com | Inhibition of glycosylation was found to trigger a compensatory upregulation of the LAT1 amino acid transporter to support cell growth. oncotarget.com |
| Bacterial Pathogenesis | Mycoplasma pulmonis & Mycoplasma arthritidis | These mycoplasmas exhibit general N- and O-linked glycosylation on surface lipoproteins. Unusually, N-glycosylation occurs at both asparagine and glutamine residues. plos.org | The extensive glycosylation of the cell surface has implications for modulating interactions between the mycoplasma and its host. plos.org |
Enzymology and Regulation of Dl Glutamine Metabolism
Glutaminase (B10826351) (GLS) Activity and Isoformsnih.govnih.govpnas.orgnih.govtouro.edu
Glutaminase (EC 3.5.1.2) is a mitochondrial enzyme that initiates glutamine catabolism by catalyzing the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). atlasgeneticsoncology.orgcellsignal.com This reaction is a pivotal step in glutaminolysis, providing carbon and nitrogen for various biosynthetic processes. oncotarget.comtandfonline.com In humans, there are two genes that code for glutaminase, GLS and GLS2. tandfonline.commdpi.com
The GLS gene produces two primary isoforms through alternative splicing:
Kidney-type glutaminase (KGA) : This isoform includes exons 1-14 and 16-19. atlasgeneticsoncology.org It is expressed in tissues such as the kidney, brain, intestine, lymphocytes, and fetal liver. annualreviews.orgnih.govannualreviews.org In the kidney, KGA plays a crucial role in ammoniagenesis to maintain acid-base balance. atlasgeneticsoncology.orgtandfonline.com
Glutaminase C (GAC) : A shorter variant, GAC, is formed from the first 15 exons of the GLS gene. atlasgeneticsoncology.org It is the predominant isoform in many cancer cells and is also found in cardiac muscle and the pancreas. atlasgeneticsoncology.orgbosterbio.comthe-innovation.org
The GLS2 gene also encodes two isoforms:
Glutaminase B (GAB) : The canonical isoform from the GLS2 gene. mdpi.com
Liver-type glutaminase (LGA) : A shorter isoform. GLS2 is primarily expressed in the liver, pancreas, and brain, where it contributes to the urea (B33335) cycle. tandfonline.comannualreviews.orgnih.govuniprot.org
The expression and activity of these isoforms are tissue-specific and are often altered in pathological states, particularly in cancer, where many cells become dependent on glutamine metabolism. nih.govatlasgeneticsoncology.org
| Isoform | Gene | Key Tissues | Primary Function |
| KGA | GLS | Kidney, Brain, Intestine, Fetal Liver, Lymphocytes annualreviews.orgnih.govannualreviews.org | Renal ammoniagenesis, Neurotransmitter synthesis atlasgeneticsoncology.orgtandfonline.com |
| GAC | GLS | Cancer cells, Cardiac muscle, Pancreas atlasgeneticsoncology.orgbosterbio.com | Supports rapid cell proliferation bosterbio.com |
| LGA/GAB (GLS2) | GLS2 | Liver, Brain, Pancreas tandfonline.comnih.govuniprot.org | Urea synthesis, Antioxidant function tandfonline.comuniprot.org |
The activity of glutaminase is subject to intricate regulation at multiple levels to adapt to the cell's metabolic state.
Allosteric Regulation : GAC activity is allosterically activated by inorganic phosphate (B84403) (Pi). nih.gov This activation is linked to the formation of a tetramer from two GAC dimers. nih.gov Small molecule inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), can bind to an allosteric pocket at the dimer interface, preventing the conformational change required for activity. pnas.org
Product Inhibition : The kidney-type isoform, GLS1, is inhibited by its product, glutamate. bosterbio.com
Oncogenic and Signaling Pathway Regulation : The proto-oncogene c-Myc can increase glutamine uptake and metabolism by suppressing the expression of miR-23a/b, which in turn leads to increased mitochondrial GLS expression. cellsignal.comtandfonline.com Additionally, the Raf-1/Mek2/Erk signaling pathway, stimulated by factors like the epidermal growth factor (EGF), can enhance KGA activity, a process that is dependent on phosphorylation. tandfonline.compnas.org
Glutamine Synthetase (GS) Activity and Regulationnih.govatlasgeneticsoncology.orgoncotarget.commdpi.compnas.org
Glutamine synthetase (GS; EC 6.3.1.2) is a vital enzyme responsible for the synthesis of glutamine from glutamate and ammonia, a reaction that requires ATP. nih.govacs.orgnih.gov This enzyme is found in most tissues and is particularly important in skeletal muscle, lungs, the brain, and the liver for nitrogen transport and ammonia detoxification. annualreviews.orgnih.govwikipedia.org GS is positioned at the critical intersection of carbon and nitrogen metabolism. nih.govacs.org
The regulation of GS activity is complex and involves several mechanisms:
Feedback Inhibition : GS activity is allosterically regulated by end products of glutamine metabolism. Inhibitors include tryptophan, histidine, carbamoyl (B1232498) phosphate, glucosamine-6-phosphate, CTP, and AMP. wikipedia.org Glycine (B1666218), alanine, and serine can also bind to the glutamate substrate site and inhibit the enzyme. wikipedia.org This cumulative feedback allows for fine-tuning of GS activity based on the cellular nitrogen levels. wikipedia.org
Oligomeric State : The activity of GS is modulated by its oligomeric state, which can be influenced by metabolite binding and interactions with other proteins. nih.govacs.org For instance, in some bacteria, the binding of the transcriptional regulator GlnR to GS forms a repressor complex that inhibits both GS activity and the transcription of genes for nitrogen assimilation. nih.gov
Transcriptional and Post-Transcriptional Control of GSoncotarget.com
The expression of glutamine synthetase is tightly controlled at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation : In skeletal muscle, glucocorticoids can rapidly increase GS mRNA levels during acute stress. physiology.org In fungi, the transcription of the gs gene is regulated by transcription factors like AreA. nih.gov In many bacteria, the Ntr system, specifically the transcriptional regulator NtcA, controls the expression of genes involved in nitrogen assimilation, including GS. mdpi.com
Post-Transcriptional Regulation : The stability of the GS protein can be regulated by the concentration of its product, glutamine. In lung and muscle cells, high levels of glutamine can lead to the destabilization and reduced levels of the GS protein, acting as a feedback mechanism. physiology.org Conversely, depletion of muscle glutamine can lead to a significant increase in both GS mRNA and protein levels. physiology.org In some bacteria, non-coding RNAs (ncRNAs) can regulate the expression of key nitrogen metabolism components, including glutamine synthetase, at the post-transcriptional level by affecting the stability or translation of their target mRNAs. d-nb.infobiorxiv.org Post-translational modifications such as phosphorylation, 14-3-3 protein binding, and nitration can also regulate GS activity. nih.govmdpi.com
Glutamate Dehydrogenase (GDH) and Transaminasesnih.govatlasgeneticsoncology.orgmdpi.compnas.orgwikipedia.orgresearchgate.net
Once glutamine is converted to glutamate by glutaminase, glutamate can be further metabolized by glutamate dehydrogenase or various transaminases to enter the tricarboxylic acid (TCA) cycle.
Glutamate Dehydrogenase (GDH) : GDH (EC 1.4.1.2) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate into α-ketoglutarate (α-KG) and ammonia. oncotarget.comfrontiersin.orgnih.gov This reaction connects amino acid metabolism with the TCA cycle, playing a crucial role in energy production. oncotarget.comnih.gov GDH is a major regulator of glutamate metabolism and is particularly important in the brain for recycling the neurotransmitter glutamate. wikipedia.orgfrontiersin.org Most mammals have a single GLUD1 gene, but humans and other primates have a second gene, GLUD2, which has distinct regulatory properties. nih.gov
Transaminases : These enzymes transfer the amino group from glutamate to an α-keto acid, producing α-KG and a new amino acid. This process is essential for the synthesis of non-essential amino acids. cellsignal.combosterbio.com Key transaminases in glutamine metabolism include:
Glutamate-oxaloacetate transaminases (GOT1/2) and Glutamate-pyruvate transaminases (GPT1/2) . nih.govjcancer.org
Phosphoserine aminotransferase (PSAT1) . nih.govjcancer.org
Glutamine transaminases (GTK/GTL, also known as KYAT1/KYAT3) : These enzymes are part of the "glutaminase II" pathway, where glutamine is first transaminated to α-ketoglutaramate (KGM). researchgate.netbiorxiv.orgmdpi.com
Glutaminyl-tRNA Synthetase and Translational Fidelitytandfonline.com
Glutaminyl-tRNA synthetase (GlnRS; EC 6.1.1.18) is the enzyme responsible for attaching glutamine to its corresponding transfer RNA (tRNAGln). This is a critical step in protein synthesis, ensuring that glutamine is correctly incorporated into growing polypeptide chains. The high fidelity of this process is essential for maintaining the accuracy of translation. nih.gov
GlnRS exhibits dual specificity, accurately recognizing both the amino acid glutamine and the specific structural features of tRNAGln. nih.gov The interaction between the tRNA and the synthetase can influence the enzyme's affinity for the amino acid, providing a mechanism for quality control. pnas.org
In systems that lack GlnRS, such as mammalian mitochondria and most bacteria, Gln-tRNAGln is synthesized through an indirect, two-step pathway. pnas.orgportlandpress.com First, a non-discriminating glutamyl-tRNA synthetase (GluRS) attaches glutamate to tRNAGln, forming Glu-tRNAGln. pnas.orgportlandpress.com Then, a specialized enzyme called glutamyl-tRNAGln amidotransferase (GatCAB) converts the misacylated Glu-tRNAGln into the correct Gln-tRNAGln. portlandpress.com This indirect pathway is crucial for the fidelity of mitochondrial protein synthesis. portlandpress.com
Other Associated Enzymes in Glutamine-Related Pathwaysnih.govuniprot.orgpnas.orgresearchgate.net
Several other enzymes play significant roles in the broader network of glutamine metabolism.
ω-Amidase (NIT2) : This enzyme is the second component of the glutaminase II pathway. It catalyzes the hydrolysis of α-ketoglutaramate (KGM)—the product of glutamine transamination—to α-ketoglutarate (α-KG) and ammonia. researchgate.netbiorxiv.orgmdpi.com This pathway represents an alternative route for converting glutamine to an anaplerotic TCA cycle intermediate. biorxiv.orgmdpi.com
Glutamate Synthase (GOGAT) : In plants and bacteria, glutamate synthase works in tandem with glutamine synthetase in the GS/GOGAT cycle. mdpi.commdpi.comoup.com GOGAT transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. mdpi.comoup.com This cycle is a primary pathway for ammonia assimilation into organic compounds. mdpi.com
Amidotransferases : This is a family of enzymes that utilize the amide nitrogen of glutamine for the synthesis of various compounds, including purines, pyrimidines, and asparagine. annualreviews.org
| Enzyme | EC Number | Function | Pathway |
| Glutaminase (GLS/GLS2) | 3.5.1.2 | Hydrolyzes glutamine to glutamate and ammonia. atlasgeneticsoncology.org | Glutaminolysis |
| Glutamine Synthetase (GS) | 6.3.1.2 | Synthesizes glutamine from glutamate and ammonia. acs.orgnih.gov | Glutamine Synthesis |
| Glutamate Dehydrogenase (GDH) | 1.4.1.2 | Converts glutamate to α-ketoglutarate. frontiersin.orgnih.gov | Glutaminolysis, TCA Cycle Anaplerosis |
| Transaminases (e.g., GOT, GPT, KYAT) | Various | Transfer amino group from glutamate to α-keto acids. bosterbio.comnih.gov | Amino Acid Synthesis, Glutaminolysis |
| Glutaminyl-tRNA Synthetase (GlnRS) | 6.1.1.18 | Attaches glutamine to tRNAGln. nih.gov | Protein Synthesis |
| Glutamyl-tRNAGln Amidotransferase (GatCAB) | - | Converts Glu-tRNAGln to Gln-tRNAGln. portlandpress.com | Protein Synthesis (Indirect Pathway) |
| ω-Amidase (NIT2) | - | Hydrolyzes α-ketoglutaramate to α-ketoglutarate. biorxiv.orgmdpi.com | Glutaminase II Pathway |
| Glutamate Synthase (GOGAT) | 1.4.7.1 / 1.4.1.14 | Synthesizes glutamate from glutamine and 2-oxoglutarate. mdpi.comoup.com | GS/GOGAT Cycle (Nitrogen Assimilation) |
Intercellular and Inter Organ Metabolism of Dl Glutamine
Glutamine Transport Mechanisms and Transporters (e.g., ASCT2/SLC1A5, SLC7A5/LAT1)
The efficient transport of glutamine across cell membranes is essential for its diverse physiological functions. Several transporter systems facilitate glutamine uptake and release, with key roles played by members of the Solute Carrier (SLC) family.
ASCT2 (SLC1A5) : The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a significant transporter for glutamine nih.govsci-hub.se. It belongs to the SLC1 family of transporters nih.gov. ASCT2 is responsible for importing glutamine from the extracellular space into the cytoplasm sci-hub.se. This transporter is often overexpressed in highly proliferative cells, particularly cancer cells, to meet their elevated demand for glutamine, which serves as a major energy and building block supply for cell growth nih.govsci-hub.se. Targeting ASCT2 has emerged as a potential therapeutic strategy in cancer treatment nih.govanatoljcardiol.comresearchgate.net.
LAT1 (SLC7A5) : The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, facilitates the transport of large neutral amino acids, including L-leucine and L-phenylalanine, and also amino acid-based drugs aacrjournals.orgnih.gov. LAT1 is expressed on both the luminal and abluminal membranes of endothelial cells forming the blood-brain barrier (BBB), enabling the delivery of these amino acids to the brain aacrjournals.org. While its expression is typically low in normal tissues, LAT1 is significantly upregulated in most tumor tissues, supporting the rapid proliferation of cancer cells aacrjournals.org. This overexpression in tumors, including brain metastases, highlights LAT1 as a potential target for selective therapies aacrjournals.orgnih.gov.
Other Transporters : Glutamine is also a favored substrate for sodium-coupled neutral amino acid transporters (SNATs), which belong to the SLC38 family mhmedical.com. These transporters resemble the classically designated System A and System N transporters mhmedical.com. System A transporters, for instance, mediate the unidirectional uptake of glutamine into GABAergic and glutamaterergic neurons nih.gov. The ASC system, another transporter, prefers substrates like alanine, serine, cysteine, and other small neutral amino acids nih.gov.
Table 1: Key Glutamine Transporters and Their Characteristics
| Transporter Name | Gene/Family | Primary Substrates | Key Role/Location | Relevance |
| ASCT2 | SLC1A5 | Glutamine, Alanine, Serine, Cysteine | Cell membranes, often overexpressed in cancer cells | Glutamine uptake for cell growth, cancer therapy target nih.govsci-hub.se |
| LAT1 | SLC7A5 | Large neutral amino acids (e.g., Leucine, Phenylalanine), amino acid-based drugs | Blood-brain barrier, overexpressed in tumors | Delivery to brain, cancer therapy target aacrjournals.orgnih.gov |
| SNATs | SLC38 family | Glutamine, other neutral amino acids | Various cells, including neurons (System A, System N) | General glutamine transport, neurotransmission mhmedical.comnih.gov |
Astrocyte-Neuron Glutamate-Glutamine Cycle in the Central Nervous System
The glutamate-glutamine cycle is a fundamental metabolic pathway that underlies efficient glutamatergic and GABAergic neurotransmission in the brain, involving crucial interactions between neurons and astrocytes nih.govelsevier.esfrontiersin.orgmdpi.com.
Cycle Overview : In the gray matter of the brain, glutamate (B1630785), a primary excitatory neurotransmitter, is released from glutamatergic neurons into the synaptic cleft upon stimulation elsevier.esfrontiersin.orgmdpi.com. To maintain synaptic homeostasis and prevent excitotoxicity, this released glutamate is rapidly taken up predominantly by surrounding astrocytes via astrocytic glutamate transporters (e.g., EAA1 and EAA2) nih.govelsevier.esfrontiersin.orgmdpi.com.
Within astrocytes, glutamate is converted into glutamine through an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase (GS) nih.govelsevier.esmdpi.compnas.org. Glutamine synthetase is expressed exclusively in astrocytes nih.gov. This conversion is critical because astrocytes possess high pyruvate (B1213749) carboxylase activity, allowing them to synthesize glutamate and then glutamine, which can be transported back to neurons mdpi.com.
Subsequently, glutamine is released from astrocytes into the extracellular space, often mediated by glutamine carriers, including those belonging to the N, L, and ASC systems nih.gov. This glutamine is then taken up by neurons (both glutamatergic and GABAergic) nih.govelsevier.esfrontiersin.org. Inside neurons, glutamine is converted back to glutamate (or GABA in GABAergic neurons) by the mitochondrial enzyme phosphate-dependent glutaminase (B10826351) (PAG or GLS) nih.govelsevier.esmdpi.com. The regenerated glutamate is then packaged into vesicles for subsequent release as a neurotransmitter, thus completing the cycle mdpi.com.
Role in Neuroenergetics : This cycle is tightly linked to brain energy metabolism. For instance, studies have shown a near one-to-one relationship between increments in the fluxes of the glutamate-glutamine neurotransmitter cycle and neuronal glucose oxidation pnas.org. This relationship has been consistent with models suggesting that glycolytic ATP in astrocytes supports glutamate uptake and its conversion to glutamine pnas.org.
Table 2: Key Components of the Astrocyte-Neuron Glutamate-Glutamine Cycle
| Component | Location | Role in Cycle | Enzyme/Transporter Involved |
| Glutamate | Neurons (release), Synaptic Cleft, Astrocytes (uptake) | Neurotransmitter, precursor to glutamine | Glutamate transporters (e.g., EAA1, EAA2) elsevier.es |
| Glutamine | Astrocytes (synthesis), Extracellular space, Neurons (uptake) | Non-toxic carrier, precursor to neuronal glutamate/GABA | Glutamine synthetase (GS) in astrocytes nih.govelsevier.es, Glutamine carriers (System N, L, ASC) nih.gov |
| Glutamine Synthetase (GS) | Astrocytes (exclusively) | Converts glutamate to glutamine nih.govelsevier.es | N/A |
| Phosphate-Dependent Glutaminase (PAG/GLS) | Neurons (primarily) | Converts glutamine to glutamate nih.govelsevier.es | N/A |
Inter-tissue Nitrogen Transport and Ammonia (B1221849) Detoxification
Glutamine is paramount in the body's nitrogen metabolism, serving as a crucial, non-toxic transporter of ammonia between various tissues and the liver for detoxification wikipedia.orgmhmedical.comtargetmol.comlibretexts.orgnih.govresearchgate.netslideshare.net.
Ammonia Transport : Ammonia (NH₃), a toxic metabolic byproduct, primarily from amino acid catabolism and intestinal bacterial breakdown of urea (B33335), is constantly produced in various tissues libretexts.orgresearchgate.netslideshare.net. To prevent its accumulation, which can be harmful, especially to the brain, ammonia is converted into glutamine in peripheral tissues libretexts.orgresearchgate.netslideshare.net. Glutamine, with its two amino groups (an α-amino group and a side-chain amide group), effectively acts as a "storehouse" and carrier of ammonia nih.govslideshare.net. This allows for the safe transport of nitrogen from peripheral tissues to the liver libretexts.org.
Detoxification in the Liver : The liver is the primary site for ammonia detoxification libretexts.orgnih.gov. Upon reaching the liver, glutamine is deaminated (hydrolyzed) by the enzyme glutaminase (GLS) libretexts.orgnih.gov. This reaction releases ammonia, which then enters the urea cycle, an enzymatic pathway exclusively expressed by hepatocytes libretexts.orgresearchgate.net. Within the urea cycle, ammonia is converted into urea, a less toxic compound that can be safely excreted by the kidneys libretexts.org. This process is vital for regulating blood pH and detoxifying ammonia nih.gov.
Role of Skeletal Muscle : Skeletal muscle also plays a significant role in ammonia detoxification, particularly during states of hyperammonemia (elevated blood ammonia levels) researchgate.net. Muscles absorb excess ammonia and convert it into glutamine, thereby contributing to its removal from circulation researchgate.net. However, chronic hyperammonemia can lead to sarcopenia and hinder muscle protein synthesis, creating a cycle that further reduces the body's capacity to eliminate excess ammonia researchgate.net.
Table 3: Inter-tissue Nitrogen Transport and Ammonia Detoxification
| Process | Key Molecule | Role | Primary Organ/Tissue | Enzymes Involved |
| Ammonia Transport | Glutamine | Non-toxic carrier of ammonia from peripheral tissues to liver | Peripheral tissues (e.g., muscle) | Glutamine synthetase (in peripheral tissues) libretexts.orgnih.gov |
| Ammonia Detoxification | Ammonia, Urea | Conversion of toxic ammonia to excretable urea | Liver | Glutaminase (GLS) in liver libretexts.orgnih.gov, Urea cycle enzymes researchgate.net |
Biological Roles in Specific Physiological Contexts Non Human Model Systems
Intestinal Physiology and Barrier Function in Animal Models
Glutamine is essential for maintaining the structural and functional integrity of the intestinal barrier. nih.govresearchgate.net It serves as a major energy source for enterocytes and plays a crucial role in preserving mucosal vitality. nih.gov Studies in various animal models demonstrate that glutamine helps protect the gut from injury and maintains its barrier function, which is vital for preventing the translocation of harmful substances from the gut lumen into the bloodstream. nih.govresearchgate.net
Glutamine is a key promoter of intestinal cell proliferation and is essential for the growth and viability of enterocytes. foodandnutritionresearch.net In vitro studies using the rat intestinal epithelial cell line IEC-6 have shown that glutamine is required for cell proliferation, activating signaling pathways like the mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK1/2. nih.govmdpi.com Glutamine deprivation in these cell lines leads to suppressed cell growth, significant cellular damage, and apoptosis. nih.gov
Animal model studies further support these findings. In weanling mice, dietary glutamine supplementation was found to promote the proliferation of intestinal cells. foodandnutritionresearch.net Similarly, in pig models, glutamine has been shown to prevent the atrophy of intestinal villi, particularly in weaned pigs. d-nb.info The proliferative effects of glutamine are also linked to its ability to enhance the action of growth factors, such as insulin-like growth factor (IGF)-I and transforming growth factor (TGF)-α, in rat and porcine models. mdpi.com
| Animal/Cell Model | Key Finding | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Rat (IEC-6 cells) | Glutamine depletion suppressed cell proliferation by ~75% and induced apoptosis. | MAPKs (ERK1/2, JNK1/2), mTOR | nih.govnih.gov |
| Weanling Mice | Dietary glutamine supplementation promoted intestinal cell proliferation. | mTOR | foodandnutritionresearch.net |
| Weaned Pigs | A diet supplemented with 1% glutamine prevented atrophy of the jejunum villi. | Not Specified | d-nb.info |
| Rat (Short Bowel Syndrome) | Glutamine-enriched diets enhanced IGF-I-mediated DNA and protein synthesis. | Growth Factor Signaling | mdpi.com |
The intestinal barrier's integrity is heavily dependent on tight junctions, which are multiprotein complexes that seal the space between adjacent epithelial cells. mdpi.comnih.gov Glutamine plays a vital role in the maintenance and regulation of these tight junction proteins. nih.gov Depletion of glutamine has been associated with increased intestinal permeability and decreased expression of key tight junction proteins such as occludin, claudin-1, and Zonula Occludens-1 (ZO-1). researchgate.net
In animal models, glutamine supplementation has been shown to enhance the expression of tight junction proteins. researchgate.net For example, in weanling piglets, glutamine enhanced the expression of tight junction proteins in the jejunum. foodandnutritionresearch.net Studies using porcine jejunal enterocytes revealed that glutamine induced the expression of ZO-1, ZO-2, and ZO-3 and promoted the distribution of claudin-1 and claudin-4 to the plasma membrane. mdpi.com This regulation helps to fortify the intestinal barrier, preventing the passage of pathogens and toxins. researchgate.netmdpi.com
| Animal/Cell Model | Effect of Glutamine | Proteins Regulated | Reference |
|---|---|---|---|
| Weanling Piglets | Enhanced tight junction protein expression in the jejunum. | Claudin-1, Occludin, ZO-1 | foodandnutritionresearch.net |
| Porcine Jejunum Enterocytes | Induced expression and improved localization of tight junction proteins. | ZO-1, ZO-2, ZO-3, Claudin-1, Claudin-4 | mdpi.com |
| In Vitro Models | Glutamine depletion decreased expression of tight junction proteins. | Occludin, Claudin-1, ZO-1 | researchgate.net |
Enterocyte Proliferation and Integrity
Immune Cell Function and Modulation in Animal Models
Glutamine is considered a conditionally essential amino acid during catabolic states like trauma or sepsis, partly due to its high rate of utilization by immune cells. nih.gov It is crucial for the function of lymphocytes and macrophages and plays a role in activating innate immune pathways. d-nb.infojpccr.eu
Lymphocytes and macrophages exhibit high rates of glutamine consumption, which is essential for their optimal function. d-nb.infoscu.edu.au In vitro experiments have demonstrated that glutamine is necessary for the proliferative response of lymphocytes and supports macrophage phagocytosis. nih.gov In animal models, glutamine has been shown to stimulate lymphocyte and macrophage function that was suppressed by irradiation. jpccr.eu
Studies in weaning piglets challenged with lipopolysaccharide (LPS) showed that dietary glutamine dose-dependently increased the number of neutrophils and macrophages, suggesting enhanced antimicrobial capacity. uu.nl Furthermore, glutamine supplementation in TPN-fed surgical patients enhanced the T-lymphocyte response. nih.gov Glutamine deprivation can lead to a decrease in lymphocyte proliferation and may induce apoptosis in these cells. d-nb.info Macrophages, which are critical for clearing debris and releasing growth factors during tissue repair, are dependent on extracellular glutamine. d-nb.infonih.gov Macrophage-derived glutamine can, in turn, support the function of other cells, such as muscle satellite cells, during regeneration. nih.gov
Glutamine modulates key inflammatory signaling pathways, often suppressing pro-inflammatory responses. nih.gov In rodent models of colitis, glutamine administration suppressed the activation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.gov This suppression was associated with an increased expression of heat shock proteins (HSPs). nih.gov
Conversely, glutamine can also activate protective innate immune responses. A study in mice found that dietary L-glutamine supplementation modulated the microbial community and activated innate immunity in the intestine. foodandnutritionresearch.net Glutamine metabolism, or glutaminolysis, has been shown to be required for the epigenetic modifications that induce innate immune memory in response to fungal components like β-glucan. asm.org In some contexts, glutamine metabolism can also promote inflammatory M1-like macrophage polarization by increasing succinate (B1194679) levels, which is necessary to counteract certain infections. asm.orgnih.gov
Lymphocyte and Macrophage Function
Microbial Metabolism and Community Modulation
The gut microbiota plays a significant role in host health, and emerging evidence indicates that glutamine can modulate the composition and metabolic activity of these microbial communities. embopress.orgmdpi.com In turn, the gut microbiota can alter the host's amino acid metabolism. embopress.org
A study in weaning mice demonstrated that dietary glutamine supplementation decreased the relative abundance of Firmicutes and the Firmicutes-to-Bacteroidetes ratio in the ileum. uu.nl In a pig model, glutamine administration reduced the net utilization of several other amino acids by luminal bacteria, suggesting that extracellular glutamine can influence the metabolic signaling pathways of gut microbes. mdpi.com Furthermore, glutamate (B1630785), which is readily formed from glutamine, can significantly alter the intestinal microbial community by promoting the growth of beneficial bacteria like Faecalibacterium prausnitzii. frontiersin.org This modulation of the gut microbiota by glutamine can have downstream effects on host immunity and metabolism. foodandnutritionresearch.netmdpi.com
Rumen Microbial Utilization of Glutamine
In ruminant model systems, dietary glutamine is subject to extensive and rapid degradation by the microbial population within the rumen. Both in vivo and in vitro studies have demonstrated that rumen microbes readily hydrolyze extracellular L-glutamine. nih.govoup.com This process primarily involves the deamination of L-glutamine to produce L-glutamate and ammonia (B1221849). nih.govnih.govanimbiosci.org
Research using rumen fluid from cannulated steers showed that the concentration of glutamine declined swiftly following consumption of a meal containing it, with a corresponding gradual increase in glutamate, its primary catabolic product. oup.com In contrast, the microbes exhibit a limited ability to metabolize extracellular L-glutamate due to a near absence of the necessary uptake mechanisms. nih.govmdpi.com The ammonia released from glutamine degradation can then be utilized by the microbes for the synthesis of their own amino acids and microbial proteins. nih.govmdpi.comscielo.org.co
The rate of glutamine degradation has been quantified in in vitro experiments. When rumen fluid was incubated with L-glutamine, the degradation rate was observed to be time-dependent. nih.govanimbiosci.org One study calculated the degradation rate based on ammonia production, finding that after 12 hours of incubation, approximately 21% of the L-glutamine was degraded, increasing to 76% by the 24-hour mark. nih.govanimbiosci.org This rapid utilization underscores glutamine's role as a readily available nitrogen source for the rumen microbial ecosystem. nih.gov
Influence on Bacterial Community Structure
Glutamine metabolism is intrinsically linked to the growth and stability of the rumen bacterial community by serving as a crucial substrate for nitrogen metabolism and protein synthesis. nih.govmdpi.com While direct studies exhaustively detailing the precise shifts in bacterial population structure following glutamine supplementation are limited, its metabolic role suggests a significant influence on the balance of the microbial flora. mdpi.com
The products of glutamine degradation, namely glutamate and ammonia, are vital for the synthesis of microbial proteins. mdpi.com Key bacterial genera in the rumen, such as Prevotella, are involved in protein hydrolysis and the deamination of amino acids, processes that generate ammonia. frontiersin.org This ammonia can then be assimilated by other bacteria to synthesize essential amino acids, including the synthesis of glutamate and glutamine via the glutamate dehydrogenase and glutamine synthetase pathways. mdpi.comscielo.org.co
Impact on Fermentation Processes
The microbial degradation of glutamine directly impacts key rumen fermentation parameters, including the production of volatile fatty acids (VFAs) and ruminal pH. nih.govmdpi.com VFAs are the primary energy source for the host ruminant, and their composition is a critical indicator of fermentation efficiency.
In vitro studies have shown that supplementing a culture medium with L-glutamine can influence the profile of VFAs. Increasing levels of L-glutamine tended to increase the production of acetate (B1210297) and propionate. nih.govanimbiosci.orgresearchgate.net The concentration of total VFAs was found to be highest in groups supplemented with 0.5% and 3% L-glutamine in one study. nih.govanimbiosci.org Another experiment in lambs fed a high-concentrate diet noted that glutamine supplementation led to an increase in the ruminal pH and the ratio of acetic acid to propionic acid. mdpi.com
Supplementation with L-glutamine has also been observed to enhance the degradability of crude protein and fiber components like acid detergent fiber and neutral detergent fiber, with a 0.5% supplementation level showing the most positive effect. nih.govresearchgate.net
Table 1: Effect of L-Glutamine (Gln) Supplementation on Rumen Volatile Fatty Acid (VFA) Production (in vitro)
Data synthesized from in vitro studies investigating the impact of different concentrations of L-Glutamine on the production of major VFAs in rumen fluid culture.
| VFA | Control (0% Gln) | 0.5% Gln | 1.0% Gln | 2.0% Gln | 3.0% Gln | General Trend/Observation |
|---|---|---|---|---|---|---|
| Acetate | Baseline | Increased | Increased | Increased | Increased | Tended to increase with rising Gln levels. nih.govanimbiosci.org |
| Propionate | Baseline | Increased | Increased | Increased | Increased | Tended to increase with rising Gln levels. nih.govanimbiosci.org |
| Total VFAs | Baseline | Highest | Variable | Variable | Highest | Levels were highest in the 0.5% and 3% Gln groups. nih.govanimbiosci.org |
| Acetate:Propionate Ratio | Baseline | Increased | Increased | Not specified | Increased with Gln supplementation in lambs on a high-concentrate diet. mdpi.com |
DL-Glutamine in Bone Metabolism (Osteoclast Differentiation) in Animal Models
Studies using mouse models have revealed that glutamine is a required nutrient for osteoclast differentiation. mdpi.com During osteoclastogenesis, there is an increased uptake of glutamine, which is facilitated by the upregulation of the amino acid transporter Slc1a5. mdpi.com Once inside the cell, glutamine is converted to glutamate by the enzyme glutaminase (B10826351) (Gls), which is also upregulated during the differentiation process. mdpi.com This metabolic pathway provides the necessary amino acids and nucleotides that fuel osteoclast differentiation and subsequent bone resorption. nih.govresearchgate.net
The critical nature of this pathway is highlighted by findings that genetic deficiency of glutaminase in myeloid cells leads to reduced osteoclastogenesis and an increase in bone mass in mice. nih.gov Furthermore, pharmacologically inhibiting glutaminolysis has been shown to protect mice from bone loss induced by estrogen deficiency, suggesting it as a potential target for modulating bone resorption. nih.govresearchgate.net The process of glutaminolysis is therefore considered both necessary and sufficient for osteoclast differentiation and function in vivo. nih.gov
Advanced Research Methodologies and Analytical Approaches for Dl Glutamine Studies
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are fundamental tools for the detailed examination of glutamine's molecular functions, providing a controlled environment to unravel specific cellular mechanisms. A variety of cell lines are employed, chosen for their relevance to specific biological questions, such as metabolic dependencies or responses to therapeutic interventions.
Cancer cell lines are extensively used due to the phenomenon of "glutamine addiction," where malignant cells exhibit a high dependency on glutamine for survival and proliferation. nih.govtudublin.ie For instance, human glioma, lung cancer, and pancreatic ductal adenocarcinoma cell lines have been pivotal in demonstrating the role of glutamine in fueling the tricarboxylic acid (TCA) cycle and supporting biosynthetic processes. embopress.orgnih.gov Studies using these models have shown that while some cancer cells utilize glucose for anaplerosis in vivo, they become reliant on glutamine catabolism in vitro. embopress.org Human lymphoma B cells (P493) have been used to show a reliance on a glutamine-driven TCA cycle, independent of glucose. nih.gov
Beyond oncology, other cell types are crucial for understanding glutamine's broader physiological roles. Caco-2 cells, a human colon adenocarcinoma line that differentiates into enterocyte-like cells, are used to model intestinal glutamine metabolism and its regulation. isciii.es Immune cells, such as lymphocytes, are also studied as they are rapidly dividing and utilize glutamine as a primary fuel source. scirp.org These in vitro systems allow researchers to manipulate culture conditions, such as glucose or glutamine availability, and to introduce specific inhibitors to dissect metabolic pathways. For example, the use of γ-L-glutamyl-p-nitroanilide (GPNA), an inhibitor of the ASCT2 glutamine transporter, has been shown to suppress glutamine uptake and growth in lung cancer cells. embopress.org
Table 1: Examples of In Vitro Cellular Models in Glutamine Research
| Cell Line | Model System For | Key Research Findings |
| Human Glioma Cells | Brain Cancer Metabolism | High uptake of glutamine analogues, demonstrating "glutamine addiction". nih.gov |
| PC-3 (Prostate Cancer) | Prostate Cancer Metabolism | Moderate uptake of novel glutamine-based PET tracers. biorxiv.org |
| F98 (Rat Glioma) | Brain Cancer Metabolism | Low uptake of certain glutamine-derived PET tracers, indicating species or transporter differences. biorxiv.org |
| P493 (Human Lymphoma) | B-cell Lymphoma Metabolism | Reliance on a glutamine-driven TCA cycle, independent of glucose. nih.gov |
| Caco-2 (Colon Adenocarcinoma) | Intestinal Metabolism | Model for studying the effects of drugs like metformin (B114582) on enterocyte glutamine metabolism. isciii.es |
In Vivo Animal Models for Systemic Analysis
To understand the systemic effects and metabolic fate of glutamine within a whole organism, researchers employ various in vivo animal models. These models are indispensable for validating in vitro findings and for assessing the physiological and pathological roles of glutamine metabolism in a complex biological context. nih.gov
Genetically engineered mouse models (GEMMs) are powerful tools for studying cancer. For example, mouse models of primary human glioma (using the RCAS/tv-a system) and KRas-driven lung cancer have been used to investigate glutamine's role in tumor anaplerosis. embopress.orgnih.gov These studies have revealed that the dependency on glutamine can differ between in vitro and in vivo environments, highlighting the importance of systemic analysis. embopress.org Xenograft models, where human cancer cells are implanted into immunodeficient mice, are also common. embopress.orgbiorxiv.org
For immunological and inflammatory studies, specific models are induced in rats. The carrageenan-induced paw edema model provides a system for studying acute local inflammation, while the collagen-induced arthritis model is used for chronic systemic inflammation. snmjournals.org Studies using these models have explored the potential of radiolabeled glutamine analogues for imaging inflammatory processes, based on the principle that activated immune cells have high glutamine requirements. snmjournals.org
Metabolic disorder models are also utilized. For instance, a rat model of hepatic encephalopathy, created via a porto-caval anastomosis, has been used to study how drugs like metformin can modulate glutamine metabolism to reduce systemic ammonia (B1221849) levels. isciii.es
Table 2: In Vivo Animal Models Used in Glutamine Studies
| Animal Model | Condition Studied | Key Findings |
| RCAS/tv-a PTEN-/- Mouse | Glioblastoma | Demonstrated high uptake of ¹⁸F-FGln in gliomas, allowing clear tumor imaging. nih.gov |
| Carrageenan-Induced Paw Edema Rat | Acute Inflammation | Increased uptake of ¹⁸F-FGln in inflamed paws compared to controls. snmjournals.org |
| Collagen-Induced Arthritis Rat | Chronic Inflammation | ¹⁸F-FGln uptake correlated with the severity of inflammation. snmjournals.org |
| Porto-caval Shunted Rat | Hepatic Encephalopathy | Metformin treatment reduced intestinal glutaminase (B10826351) activity and plasma ammonia levels. isciii.es |
| PC-3 Xenograft Mouse | Prostate Cancer | Used to evaluate the in vivo uptake and imaging potential of novel glutamine-based PET tracers. biorxiv.org |
Isotopic Tracing Techniques (e.g., ¹³C-Glutamine) for Metabolic Flux Analysis
Isotopic tracing is a powerful technique for quantitatively monitoring the flow of atoms through metabolic pathways. isotope.commdpi.com By replacing specific atoms in a glutamine molecule with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the fate of these labeled atoms as they are incorporated into downstream metabolites. mdpi.com This methodology, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone. nih.govox.ac.uk
Uniformly labeled [U-¹³C₅]glutamine is frequently used to trace the contribution of glutamine's carbon skeleton to the TCA cycle and other biosynthetic pathways. mdpi.comnih.gov The labeling patterns in metabolites like glutamate (B1630785), citrate (B86180), malate, and aspartate can reveal the extent of both oxidative and reductive glutamine metabolism. isotope.commdpi.com For example, the detection of citrate labeled with five ¹³C atoms (M+5) is a clear indicator of reductive carboxylation, a pathway utilized by some cancer cells under certain conditions. mdpi.com Other specifically labeled tracers, such as [1-¹³C]glutamine, can be used to probe specific enzymatic reactions. mdpi.comnih.gov
These tracing experiments are applicable to both in vitro cell cultures and in vivo models. isotope.com In a typical in vitro experiment, cells are cultured in a medium where standard glutamine is replaced with its labeled counterpart. After a period of incubation, metabolites are extracted and their isotopic labeling patterns are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.commdpi.comox.ac.uk In vivo studies involve infusing an animal or patient with the labeled nutrient before collecting a tissue specimen for analysis. isotope.com This approach has been crucial in demonstrating that glutamine often plays a predominant role in feeding the TCA cycle in cancer cells. isotope.com
Table 3: Common Isotopic Tracers in Glutamine Metabolic Flux Analysis
| Isotopic Tracer | Primary Application | Information Gained |
| [U-¹³C₅]Glutamine | General Central Carbon Metabolism | Tracks the five carbon atoms from glutamine through the TCA cycle (oxidative and reductive pathways) and into other biosynthetic products. mdpi.comnih.gov |
| [1-¹³C]Glutamine | Specific Pathway Analysis | Confirms reductive carboxylation activity, as the C1 carbon is lost as CO₂ in the oxidative TCA cycle. mdpi.comnih.gov |
| [U-¹³C, ¹⁵N]Glutamine | Carbon and Nitrogen Metabolism | Simultaneously tracks the fate of both the carbon skeleton and nitrogen atoms from glutamine. nih.gov |
Omics Approaches in Glutamine Research
"Omics" technologies provide a global, high-throughput view of the molecular components and activities within a biological system. These approaches are essential for generating hypotheses and for understanding the system-wide responses to changes in glutamine metabolism.
Metabolomics and Fluxomics for Pathway Analysis
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the cellular phenotype. nih.govtudublin.iemdpi.com In glutamine research, metabolomics is used to identify the products and substrates of glutamine metabolism and to observe how their levels change in response to genetic or environmental perturbations. nih.govtudublin.ie This can be done in a non-targeted manner to capture a broad metabolic fingerprint or in a targeted way to quantify specific metabolites of interest. nih.gov
Fluxomics builds upon metabolomics by measuring the rates of metabolic reactions, offering a more dynamic understanding of pathway activity. nih.govtudublin.ie It is the process of studying metabolic fluxes, often through the use of stable isotope tracers as described in the previous section. nih.gov The integration of metabolomic data (metabolite concentrations) with isotopic labeling data allows for comprehensive metabolic flux analysis (MFA), a computational method that estimates all intracellular metabolic fluxes in a network. nih.govmdpi.com This combined approach has been instrumental in elucidating how cancer cells rewire their central carbon metabolism, revealing, for example, an increased reliance on glutaminolysis under hypoxic conditions or when glucose is scarce. nih.govtudublin.ie
Transcriptomics and Proteomics for Gene and Protein Expression Profiling
Transcriptomics and proteomics involve the large-scale analysis of gene expression (RNA transcripts) and protein abundance, respectively. These techniques provide critical insights into how cellular machinery responds to or regulates glutamine metabolism.
In an integrated study on hybrid groupers, transcriptomics and proteomics were used to understand how dietary glutamine alleviates enteritis. nih.gov The analysis revealed hundreds of differentially expressed genes (DEGs) and proteins (DEPs) between different diet groups. nih.gov The integration of these datasets showed that glutamine supplementation led to consistent upregulation of genes and proteins involved in intestinal epithelial barrier function, such as those related to extracellular matrix (ECM)-receptor interaction and tight junctions. nih.gov
Similarly, in a study on rice adapting to nitrogen deficiency, a combined transcriptomic and proteomic analysis identified thousands of DEGs and hundreds of differentially abundant proteins. mdpi.com Notably, glutamine synthetase 2, a key enzyme in ammonium (B1175870) assimilation, was the most upregulated protein, highlighting a critical adaptive strategy. mdpi.com In human health, these approaches have been applied to study severe malarial anemia, revealing altered expression of glutamine transporter and synthetase genes, pointing to dysregulated glutamine metabolism as a feature of the disease. mdpi.com
High-Resolution Analytical Chemistry Techniques
The accurate identification and quantification of glutamine and its myriad metabolites rely on high-resolution analytical chemistry techniques. These methods are the cornerstone of metabolomics, fluxomics, and many biochemical assays.
Mass spectrometry (MS) is a dominant technique due to its exceptional sensitivity and selectivity. mdpi.com MS instruments measure the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It is often coupled with chromatographic separation techniques to handle complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for analyzing metabolites labeled with ¹³C tracers. Metabolites are chemically derivatized to increase their volatility before being separated by GC and analyzed by MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and efficient technique for separating components from a liquid mixture. mdpi.com It is broadly applied in metabolomics and can be used to characterize the isomeric products of glutamine deamidation, a common protein modification. acs.org Ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS) offers even greater speed and resolution for quantifying compounds like glutamine in biological fluids. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful platform used in metabolomics. While generally less sensitive than MS, NMR is highly quantitative, reproducible, and non-destructive, and it provides detailed structural information about metabolites. mdpi.com It is also a key tool for analyzing ¹³C labeling patterns in metabolic flux studies. mdpi.comox.ac.uk
Ion-Exchange Chromatography (IEC) followed by post-column derivatization (e.g., with ninhydrin) and UV-visible detection is a validated method for quantifying glutamine in contexts like food additives. scirp.orgresearchgate.net This technique separates amino acids based on their charge and is capable of resolving glutamine from similar compounds like glutamic acid. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the precise quantification of glutamine in various biological matrices. Its high sensitivity and specificity allow for the accurate measurement of metabolite concentrations even in complex samples like plasma, serum, and cell culture media. frontiersin.orgoup.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of LC, further enhances separation efficiency and reduces analysis time. researchgate.net
Researchers have developed numerous underivatized methods for glutamine determination, which simplifies sample preparation. researchgate.net These methods often employ specific column chemistries, such as Hydrophilic Interaction Chromatography (HILIC) or specialized amide columns, to achieve effective retention and separation of the polar glutamine molecule from other components. researchgate.net The detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. shimadzu.comnih.gov For instance, a common transition for glutamine is m/z 147 → 84. researchgate.net
A significant challenge in glutamine quantification by LC-MS/MS is the potential for in-source cyclization of free glutamine to pyroglutamic acid, an artifact that can lead to underestimation of glutamine levels. nih.govacs.org Method development must therefore optimize ionization source conditions, such as fragmentor voltage, and use stable isotope-labeled internal standards (e.g., ¹³C-labeled glutamine) to correct for this conversion, ensuring data accuracy. nih.gov
| Technique | Sample Matrix | Chromatographic Column | Mobile Phase Composition | Key Findings/Application | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | Human Serum | Acquity UPLC BEH Amide | Isocratic; Acetonitrile and Ammonium formate | Developed a rapid, underivatized method with a linear range of 30-600 μg/mL. Applied to compare glutamine levels in healthy individuals and pregnant women. | researchgate.net |
| HPLC-MS/MS | Human Plasma | EZ:faast amino acid analysis-mass spectrometry column | Gradient; Methanol and Ammonium acetate (B1210297) in water with formic acid | Validated method for pharmacokinetic studies following oral administration of glutamine. | oup.comresearchgate.net |
| LC-MS/MS | Leukemia Patient Plasma | Not specified | Not specified | Validated protocol used to quantify glutamine and investigate its association with leukemia risk and the metabolic effects of asparaginase (B612624) therapy. | frontiersin.org |
| LC-MS/MS | Generic Biological Samples | Agilent Zorbax SB-C18 | Gradient; Water and Acetonitrile with HFBA and formic acid | Characterized the in-source cyclization of glutamine to pyroglutamic acid and optimized MS conditions to minimize this artifact. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining a comprehensive snapshot of the metabolome. nih.gov Unlike mass spectrometry, NMR requires minimal sample preparation and is inherently quantitative without the need for identical isotopic standards, as signal intensity is directly proportional to the number of nuclei. nih.gov It allows for the simultaneous identification and quantification of a wide range of metabolites, including DL-glutamine, in biological fluids like serum and tissue extracts. oup.comelsevier.es
Proton (¹H) NMR is most commonly used for metabolic profiling. By analyzing the chemical shifts, coupling constants, and peak intensities in the ¹H NMR spectrum, researchers can identify dozens of metabolites in a single analysis. tandfonline.com For example, ¹H NMR has been used to identify metabolic disruptions in various diseases by detecting altered levels of glutamine along with other key metabolites such as lactate (B86563), alanine, and various lipids. nih.gov Two-dimensional (2D) NMR techniques, like COSY and TOCSY, are often employed to resolve spectral overlap and confirm the identity of metabolites in complex mixtures. elsevier.estandfonline.com
While less sensitive than MS, NMR's high reproducibility and its ability to analyze intact samples without harsh ionization make it ideal for large-scale epidemiological studies and for tracing metabolic pathways using stable isotope-labeled precursors (e.g., ¹³C-glutamine). nih.govoup.com
| Study Context | Co-identified Metabolites | Biological Significance | Reference |
|---|---|---|---|
| Bipolar Disorder | Lipids, Choline, Myo-inositol, N-acetyl-L-phenylalanine, Alpha-ketoglutaric acid | Revealed distinct metabolic profiles related to the disorder's pathophysiology. | |
| IgA Nephropathy | Lower levels of Valine, Tyrosine, Lysine, Glycine (B1666218), Glutamate, Alanine; Higher levels of Lactate, Phenylalanine | Identified a panel of potential biomarkers for disease presence and risk stratification. | elsevier.es |
| Gliomas | Lactate, Alanine | Determined metabolic characteristics of tumors as candidates for targeted therapies. | nih.gov |
| Food Science (Crab Meat) | Tyrosine, Phenylalanine, Betaine, TMAO, Glucose | Used for food authentication and characterization of taste-active compounds. | tandfonline.com |
Vibrational Spectroscopy (e.g., Raman Microspectroscopy) for Real-time Monitoring
Vibrational spectroscopy, particularly Raman microspectroscopy, is an emerging analytical approach for monitoring metabolic processes in real-time and in situ. nih.govtudublin.ie This technique is non-invasive, label-free, and can provide biochemical information from living cells with subcellular resolution. tudublin.ieresearchgate.net It works by detecting the inelastic scattering of laser light, which generates a spectral fingerprint of the molecules present in the sample.
Raman spectroscopy is well-suited for studying glutamine metabolism in dynamic systems because it does not require cell destruction or the use of external labels, which are limitations of many 'omics' technologies. nih.govresearchgate.net This allows for the kinetic analysis of metabolic pathways as they respond to stimuli or perturbations over time. researchgate.net While it can be challenging to distinguish between structurally similar metabolites, Raman spectroscopy can effectively monitor global biochemical changes associated with nutrient consumption (like glutamine) and waste product accumulation. nih.govsigmaaldrich.com Its application is particularly advantageous in aqueous environments like cell culture, as the Raman signal from water is relatively weak. researchgate.net
This technology serves as a powerful process analytical technology (PAT) tool, enabling real-time monitoring of critical parameters in bioreactors, which can be used to optimize processes and enhance understanding of cell metabolism. sigmaaldrich.com
| Feature | Raman Microspectroscopy | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|---|
| Sample State | Live cells, in situ | Destructive (requires extraction) | Largely non-destructive (requires extraction) |
| Real-time Monitoring | Yes, high temporal resolution | No, endpoint analysis | Limited, typically endpoint analysis |
| Labeling Requirement | Label-free | Can be used with or without isotopic labels | Can be used with or without isotopic labels |
| Spatial Resolution | Subcellular (micrometer scale) | No spatial resolution (bulk analysis) | No spatial resolution (bulk analysis) |
| Sensitivity | Moderate | Very High | Low to Moderate |
| Primary Application | Dynamic monitoring of cellular states | Broad metabolite identification and quantification | Metabolite identification and flux analysis |
Genetic Manipulation Techniques for Pathway Perturbation
To move beyond quantification and profiling, researchers employ genetic manipulation techniques to actively perturb glutamine metabolic pathways. These methods are essential for establishing causal relationships between specific genes and metabolic phenotypes. The CRISPR/Cas9 system has become a particularly powerful tool in this domain.
Genome-wide CRISPR/Cas9 knockout library screening allows for the systematic deactivation of thousands of metabolic genes to identify those critical for cell survival or proliferation under specific conditions, such as glutamine depletion. nih.govnih.gov For instance, such screens in cancer cells have identified that enzymes in pyruvate (B1213749) metabolism, like pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), are crucial for adaptation when glutamine is scarce. nih.govresearchgate.net This reveals metabolic vulnerabilities that can be targeted therapeutically.
Beyond large-scale screens, targeted gene editing can be used to validate findings or engineer cells for specific purposes. In cancer research, CRISPR-Cas9 has been used to simultaneously knock out genes encoding key enzymes in glutamine metabolism, such as glutaminase (GLS1), to inhibit tumor growth. rsc.org In metabolic engineering, specific genes that regulate glutamine biosynthesis, such as glnE (encoding glutamine synthetase adenylyltransferase), have been deleted in E. coli to create strains that overproduce L-glutamine. asm.org These genetic perturbation studies are fundamental to understanding the complex regulation of glutamine metabolism and for developing novel strategies in biotechnology and medicine. mdpi.com
| Technique | Organism/Cell Type | Targeted Gene(s) | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| Genome-wide CRISPR/Cas9 Screen | Hepatocellular Carcinoma (HCC) Cells | PDHA, PDHB, PC | Identified pyruvate metabolism as a crucial pathway for adaptation to glutamine depletion, revealing a therapeutic vulnerability. | nih.govresearchgate.net |
| CRISPR/Cas9 Knockout | Tumor Cells | GLS1, PPAT | Simultaneous gene editing to cut off two glutamine metabolic pathways significantly inhibited tumor development and metastasis. | rsc.org |
| Metabolic Engineering (Gene Deletion) | Escherichia coli | glnE, glnB | Deletion of regulatory genes led to enhanced glutamine synthetase activity and significant overproduction of L-glutamine. | asm.org |
| CRISPR Pooled Screen | Chinese Hamster Ovary (CHO) Cells | ~2500 metabolic enzymes | Identified a glutamine response network and a novel lipase (B570770) (Abhd11) whose knockout improved growth in glutamine-free media. | nih.gov |
Computational and Theoretical Studies of Dl Glutamine Metabolism
Multi-Scale Modeling of Metabolic Networks
Multi-scale modeling approaches are increasingly employed to capture the intricate interplay between cellular metabolism and higher-level physiological processes. These models integrate information from different biological scales, ranging from molecular interactions to whole-body systems, to provide a holistic understanding of metabolic phenomena. plos.org
In the context of glutamine metabolism, multi-scale models can describe how individual cellular metabolic states influence and are influenced by the surrounding tissue and the entire organism. For instance, dynamic flux balance analysis (FBA) can integrate genome-scale metabolic networks at the cellular level into physiologically-based pharmacokinetic models at the whole-body level. This allows for the quantitative description of metabolic behavior in the context of time-resolved metabolite concentrations and can provide mechanistic insights into pathologies and medication effects. plos.org Such frameworks have been applied to study ammonia (B1221849) detoxification, where glutamine synthesis plays a critical role, and to investigate metabolic changes in liver cells. plos.org
Furthermore, genome-scale metabolic modeling (GSM) has been extended to multi-tissue contexts, enabling the exploration of metabolic dependencies and the "division-of-labor" between different tissues. This approach has been used to understand how plants utilize their leaf, stem, and root systems across diurnal cycles, considering the transport and allocation of carbon and nitrogen species. frontiersin.org Similarly, multi-level analyses combining GSM and machine learning have been used to investigate metabolic alterations in lung cancer, revealing changes in glutamine consumption within the tumor microenvironment. biorxiv.org
Flux Balance Analysis (FBA) and Metabolic Flux Prediction
Flux Balance Analysis (FBA) is a cornerstone of computational metabolomics, providing a constraint-based optimization framework to predict steady-state metabolic flux distributions within large-scale or genome-scale metabolic networks. nih.govfrontiersin.org FBA relies on the stoichiometric representation of metabolic reactions, known input and output constraints (e.g., uptake or excretion rates), and an assumed optimality criterion, often the maximization of biomass production or growth rate. nih.govfrontiersin.org
FBA has been widely applied to study glutamine metabolism, particularly in the context of cancer. Cancer cells often exhibit altered glutamine utilization, a phenomenon known as "glutamine addiction," which provides an alternative energy source and supports rapid proliferation. nih.gov Computational models utilizing FBA have elucidated how enhanced utilization of glucose and glutamine, coupled with increased glutamine-dependent lactate (B86563) production, promotes cancer cell growth, a concept termed the "WarburQ effect." plos.org These models can predict metabolic patterns, such as the branched TCA cycle activity and glutamine-dependent reductive carboxylation, that are optimal for maximizing biomass and ATP production in proliferating cells. plos.org
FBA also complements more laborious experimental methods like Metabolic Flux Analysis (MFA) by providing a computationally efficient way to determine metabolic flux distributions. nih.gov While traditional FBA assumes intracellular metabolites are at a steady state, extensions like dynamic FBA and flux imbalance analysis have been developed to incorporate temporal resolution and provide insights into metabolite concentration changes and network robustness to perturbations. nih.govplos.org For instance, flux-sum analysis, a metabolite-centric approach derived from FBA, has been used to predict metabolite essentiality and study the robustness of metabolic networks to changes in metabolite turnover rates. d-nb.info
Electrodiffusion Models in Neurobiological Contexts
Electrodiffusion models are computational tools used to simulate the movement of ions and molecules within biological systems, particularly in neurobiological contexts where ionic homeostasis and neurotransmitter dynamics are critical. These models are essential for understanding phenomena like cortical spreading depression (SD), a disruption of ionic balance in the brain associated with conditions like migraine aura. plos.org
Glutamine plays a crucial role in the brain's glutamate-glutamine cycle, where it serves as a precursor for the neurotransmitter glutamate (B1630785). plos.org Electrodiffusion models have been developed to study the intricate dynamics of glutamate and N-methyl-D-aspartate (NMDA) receptors, which are vital for neuronal signaling and plasticity. These models can simulate the release, uptake, and recycling of glutamate between neurons and glia, providing insights into how disruptions in this cycle can contribute to neurological disorders. plos.org While these models often focus on glutamate, the close metabolic link between glutamine and glutamate means that glutamine dynamics are implicitly, if not explicitly, considered in such simulations, particularly in models that simplify the glutamine concentration by focusing on glutamate recycling fluxes. plos.org
Quantum Chemical Approaches (e.g., Density Functional Theory) for Molecular Interactions
Quantum chemical approaches, such as Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, molecular interactions, and physicochemical properties of chemical compounds at an atomic level. These methods are crucial for understanding the fundamental behavior of amino acids like glutamine. researchgate.net
DFT calculations have been extensively used to study various forms of glutamine, including its zwitterionic and molecular forms, to determine their electron-structural and coordination properties, boundary molecular orbitals, and global reactivity descriptors. researchgate.net Researchers employ DFT to calculate molecular electrostatic potentials (MEP) and analyze the vibrational spectra of glutamine using techniques like infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopies. researchgate.net These studies provide detailed insights into the conformational stability and intermolecular interactions of glutamine in different environments, including its interactions with surfaces or other biomolecules. researchgate.netmdpi.com For example, DFT has been applied to investigate the energy landscape of glutamine (L-form) on pristine and doped titanium dioxide surfaces, revealing how different orientations and doping affect interactions, including hydrogen bonding, electrostatic forces, and even the dissociation of hydrogen atoms. mdpi.com DFT and hybrid quantum mechanics-molecular mechanics (QM/MM) methods are also used to study non-covalent interactions of amino acid side chains, including glutamine, in model systems, providing a benchmark for understanding protein-ligand interactions. acs.orgdergipark.org.tr
Predictive Modeling of Cellular Responses to Glutamine Perturbations
Predictive modeling is a critical area in computational biology that aims to forecast how cells and biological systems will respond to various perturbations, including changes in nutrient availability or the introduction of therapeutic agents. Given glutamine's central role in cellular metabolism, predictive models are vital for understanding the impact of glutamine perturbations. researchgate.nettudublin.ie
Computational models can predict cellular responses to glutamine deficiency or excess, which are relevant in contexts such as cancer metabolism and immune cell function. For instance, models have shown that glutamine deficiency can significantly affect cellular respiration and glycolysis, leading to metabolic shifts. tudublin.ie In cancer research, predictive models, often integrated with experimental data, are used to investigate the link between glutaminolysis and cancer progression, identifying how cancer cells adapt their metabolism to glutamine availability. nih.govplos.org
Beyond metabolic predictions, advanced machine learning and deep generative models are being developed to predict single-cell multi-gene perturbation responses, including those affecting metabolic pathways. These models can disentangle cellular variations and predict the effects of novel perturbations, allowing for in silico simulation of cellular responses and guiding experimental design. biorxiv.orgembopress.org For example, studies have shown that glutamine analogues can reduce molecular perturbations and cell death in endothelial cells, highlighting the potential for predictive modeling to identify interventions that restore perturbed cytoprotective responses. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
